盐酸曲马多-d6

描述

Tramadol-d6 Hydrochloride is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .

Molecular Structure Analysis

The crystal structure of Tramadol Hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Tramadol Hydrochloride crystallizes in space group Cc (#9) with a = 9.680 72 (2), b = 19.191 27 (4), c = 9.285 94 (1) Å, β = 100.5923 (1)°, V = 1695.795 (5) Å 3, and Z = 4 .Chemical Reactions Analysis

Tramadol and its desmethylates in human plasma can be determined using an isocratic LC-MS/MS . This method can be helpful for evaluating the pharmacokinetics of oral tramadol, including the determination of its desmethylates, for patients with cancer pain or non-cancer pain in clinical settings .Physical And Chemical Properties Analysis

Tramadol Hydrochloride is a white, bitter, crystalline, and odorless powder . It is freely soluble in water and ethanol, and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .科学研究应用

药代动力学和药物递送系统: 盐酸曲马多既表现出阿片类药物特性,也表现出非阿片类药物特性,主要作用于中枢神经系统。其快速代谢和排泄导致开发新的药物制剂,用于靶向和持续递送,旨在减少副作用和剂量频率 (Vazzana 等人,2015 年).

对阿片受体的亲和力: 研究了曲马多及其对映异构体对克隆人阿片受体的亲和力,提供了对其复杂作用机制的见解,其中包括对其实际情况的非阿片类药物作用 (Lai 等人,1996 年).

药物遗传学: 已经探索了影响曲马多代谢或临床疗效的遗传因素。特别是,CYP2D6 多态性对曲马多代谢和疼痛缓解的影响已被确立为具有临床相关性 (Lassen 等人,2015 年).

镇痛疗效: 研究评估了盐酸曲马多作为镇痛剂的有效性,将其与其他镇痛剂进行比较,并检查其在疼痛管理中的剂量反应关系 (Sunshine 等人,1993 年;Sunshine 等人,1992 年).

粘膜粘合剂口腔贴膜: 对盐酸曲马多粘膜粘合剂口腔贴膜的研究显示出持续镇痛的希望,特别是在管理骨科损伤方面 (Li 等人,2017 年).

代谢物分析: 已经开发了用于测量生物样品中曲马多及其代谢物的方法,强调了在各种情况下检测曲马多的重要性,例如止痛、药物成瘾和药代动力学研究 (Sheikholeslami 等人,2016 年).

对空间记忆的影响: 对曲马多对大鼠空间记忆影响的研究表明,曲马多的急性和慢性给药都会损害记忆,表明其潜在的神经毒性作用 (Hosseini-Sharifabad 等人,2016 年).

呼吸抑制和阿片受体: 研究表明,曲马多引起的呼吸抑制主要由阿片受体介导,提供了对其安全性概况和作用机制的见解 (Teppema 等人,2003 年).

安全和危害

未来方向

属性

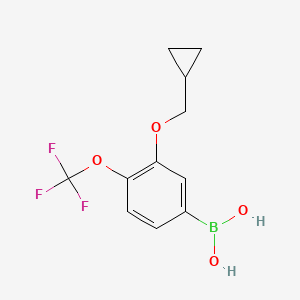

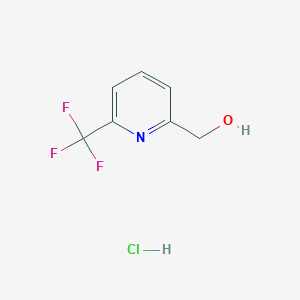

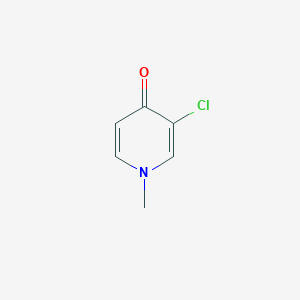

IUPAC Name |

(1R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14?,16-;/m0./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-YBDDLLAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tramadol-d6 Hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

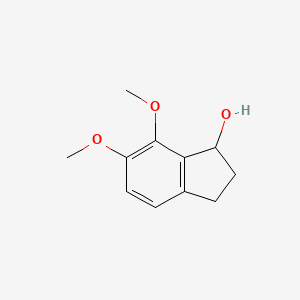

![Methyl 3-[2-(dimethylamino)phenyl]benzoate](/img/structure/B1431615.png)